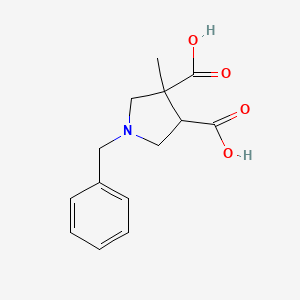

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid is a chiral amino acid derivative with the molecular formula C14H17NO4 and a molecular weight of 263.3 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with benzyl and methyl groups, as well as two carboxylic acid groups.

Métodos De Preparación

The synthesis of 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and methyl acrylate.

Cyclization: The key step involves the cyclization of these starting materials to form the pyrrolidine ring.

Functional Group Introduction:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield .

Análisis De Reacciones Químicas

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carboxylic acid groups to alcohols.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Esterification: The carboxylic acid groups can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acid catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid features a pyrrolidine ring with a benzyl group and two carboxylic acid functionalities. Its molecular formula is C14H17NO4 with a molecular weight of approximately 263.29 g/mol. The stereochemistry is defined as (3R,4S), which plays a crucial role in its reactivity and biological activity .

Medicinal Chemistry

The compound is explored for its potential therapeutic properties:

- Ligand Development: It serves as a ligand in biochemical assays, aiding in the study of enzyme-substrate interactions. For instance, it has been investigated for binding affinity to enzymes involved in DNA repair processes, showing promise as an inhibitor in cancer therapy.

- Calcium Antagonists: Derivatives of this compound are being developed as potent calcium antagonists, which are crucial for treating cardiovascular diseases.

Organic Synthesis

The compound acts as a valuable chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives with distinct biological activities:

- Synthesis of Pyrrolidine Derivatives: It is utilized in synthesizing other pyrrolidine derivatives that exhibit diverse pharmacological activities, including anti-inflammatory and anticonvulsant effects .

Material Science

In the field of material science, this compound is investigated for its potential use in developing novel materials and fine chemicals. Its unique structural properties may confer specific reactivity that can be harnessed for creating advanced materials .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds to highlight their unique properties and potential applications:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Benzyl-3-methylpyrrolidine-1,3-dicarboxylate | Methyl group at position 3 | Potentially different pharmacokinetics |

| 1-Boc-3-methylpyrrolidine-1,3-dicarboxylic acid | Boc protection on nitrogen | Stability under acidic conditions |

| 4-Methylpyrrolidine-2-carboxylic acid | Different ring substitution | Varying biological activity profiles |

Case Study 1: Anticonvulsant Activity

Research indicates that derivatives of 1-benzyl-3-methylpyrrolidine have demonstrated significant anticonvulsant activity. In studies involving maximal electroshock and pentylenetetrazole seizure tests in mice, certain compounds derived from this scaffold showed effective prevention of seizures by blocking sodium channels more effectively than traditional medications like phenytoin .

Case Study 2: PPAR Agonism

Another study focused on analogs of this compound that exhibited agonistic activity at peroxisome proliferator-activated receptors (PPARs). These compounds restored glucose metabolism and improved lipid profiles in diabetic models, suggesting potential therapeutic applications in managing metabolic disorders .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid can be compared with other similar compounds, such as:

1-Benzyl-3-methylpyrrolidine-2,4-dicarboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid groups.

1-Benzyl-3-methylpyrrolidine-3,5-dicarboxylic acid: Another similar compound with carboxylic acid groups at different positions.

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxamide: This compound has amide groups instead of carboxylic acid groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties .

Actividad Biológica

Overview

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid, particularly in its (3R,4S) configuration, is a chiral compound that has garnered attention in organic chemistry and medicinal research. This compound features a unique structure with a pyrrolidine ring and two carboxylic acid groups, which significantly influence its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C14H17NO4, with a molecular weight of 263.3 g/mol. The stereochemistry of the compound is critical for its biological interactions, as it affects the binding affinity to various molecular targets.

| Property | Value |

|---|---|

| Chemical Formula | C14H17NO4 |

| Molecular Weight | 263.3 g/mol |

| CAS Number | 1217673-08-9 |

| Configuration | (3R,4S) |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been studied for its potential as a ligand in biochemical assays, influencing enzymatic activities and receptor signaling pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

- Receptor Modulation : Interaction with receptors can lead to alterations in signaling pathways, potentially impacting various physiological processes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies targeting Pseudomonas aeruginosa have explored novel inhibitors that could lead to the development of new antibiotics. The MurB enzyme, crucial for bacterial cell wall biosynthesis, is a promising target for these compounds .

Case Studies

- Antibiotic Development : A fragment-based drug discovery approach identified several fragments that bind to MurB with varying affinities. While this compound itself was not directly tested in these studies, its structural analogs demonstrated significant potential as inhibitors .

- Biochemical Assays : In vitro studies have shown that derivatives of this compound can modulate enzyme activities related to metabolic disorders, suggesting potential applications in treating conditions such as obesity by inhibiting ATP citrate lyase .

Research Applications

The compound's unique structure allows it to serve multiple roles in scientific research:

- Chiral Building Block : It is used in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

- Therapeutic Development : Ongoing research aims to explore its potential therapeutic applications for various diseases by modifying its structure to enhance efficacy and reduce side effects .

Propiedades

IUPAC Name |

1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(13(18)19)9-15(8-11(14)12(16)17)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJXGCZDMHNSGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.